4-Amino-2-chloronicotinamide
Description
Contextualization within Nicotinamide (B372718) and Chloropyridine Chemistry Research
The chemical nature of 4-Amino-2-chloronicotinamide places it at the intersection of two important classes of compounds: nicotinamides and chloropyridines. Nicotinamide, a form of vitamin B3, is a fundamental biological molecule and a common scaffold in medicinal chemistry. Its derivatives are explored for a wide range of therapeutic applications.
Chloropyridines, on the other hand, are valuable synthetic intermediates. The chlorine substituent can be readily displaced through nucleophilic substitution reactions, allowing for the introduction of a wide variety of functional groups. The presence of both the nicotinamide core and a reactive chlorine atom in this compound makes it a particularly useful building block.
Historical Trajectories of Research Involving this compound and Analogues
Research into nicotinamide and chloropyridine derivatives has a long history. Early research focused on the fundamental reactivity and synthesis of these compounds. More recently, the focus has shifted towards their application in drug discovery and materials science.
The synthesis of related compounds, such as 4-Amino-2-chloropyridine (B126387), has been explored through various methods, including the nitration and reduction of 2-chloropyridine. chemicalbook.com This foundational work has paved the way for the synthesis and investigation of more complex derivatives like this compound. Analogues such as 4-Amino-2-bromopyridine have been investigated for their applications in the synthesis of anti-cancer and anti-inflammatory drugs. nbinno.com
Significance of this compound as a Research Probe and Intermediate
The significance of this compound lies in its versatility as both a research probe and a synthetic intermediate. As a research probe, its structure can be systematically modified to investigate biological processes. For instance, derivatives of similar chlorinated nicotinamides are used to study enzyme inhibition and receptor binding. smolecule.com
As a synthetic intermediate, the reactive chlorine atom allows for the construction of a diverse library of compounds. For example, the chlorine can be substituted with various nucleophiles to create new derivatives with potentially interesting biological or material properties. A patented route to the related 4-amino-2-chloronicotinaldehyde (B1439368) highlights the utility of these types of compounds as foundational materials for further chemical synthesis. This aldehyde can be oxidized to the corresponding carboxylic acid, which can then be converted to the amide, demonstrating a potential synthetic pathway to this compound itself.
Recent studies have highlighted the potential of this compound in medicinal chemistry, with research indicating cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent. Furthermore, the structural motif is found in compounds used in agriculture as plant growth regulators and pesticides. chemicalbook.com
Table 2: Research Applications of this compound and its Analogues
| Area of Research | Specific Application | Relevant Analogues and Findings | Source |
|---|---|---|---|
| Medicinal Chemistry | Anticancer Drug Discovery | This compound has shown cytotoxic effects against leukemia and solid tumor cell lines. Analogues like 4-Amino-2-bromopyridine are intermediates for anti-cancer drugs such as Erlotinib and Gefitinib. | nbinno.com |
| Medicinal Chemistry | Anti-inflammatory Drug Discovery | 4-Amino-2-bromopyridine is an intermediate for anti-inflammatory drugs. | nbinno.com |
| Medicinal Chemistry | Antiviral Drug Discovery | 4-Amino-2-bromopyridine is an intermediate for antiviral drugs like Daclatasvir. | nbinno.com |
| Agrochemicals | Plant Growth Regulators | Serves as a precursor for N-(2-chloro-4-pyridyl)urea regulators. | chemicalbook.com |
| Agrochemicals | Pesticides | Exhibits activity against pathogens like rust and powdery mildew. | chemicalbook.com |
| Chemical Synthesis | Versatile Intermediate | The reactive chlorine atom allows for the synthesis of a wide range of derivatives. | chemicalbook.com |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H6ClN3O |
|---|---|
Molecular Weight |
171.58 g/mol |
IUPAC Name |
4-amino-2-chloropyridine-3-carboxamide |
InChI |
InChI=1S/C6H6ClN3O/c7-5-4(6(9)11)3(8)1-2-10-5/h1-2H,(H2,8,10)(H2,9,11) |
InChI Key |
VXYLVBZAENKXJK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C(=C1N)C(=O)N)Cl |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Transformations
Established and Emerging Synthetic Pathways for 4-Amino-2-chloronicotinamide
The synthesis of this compound can be approached through various pathways, ranging from conventional multi-step sequences to modern, efficiency-focused methodologies.
Conventional Reaction Sequences and Yield Optimization Strategies
Conventional synthesis of this compound is typically a multi-step process, often starting from substituted pyridines. A foundational patented route provides a basis for its preparation, beginning with the synthesis of a key aldehyde intermediate, 4-amino-2-chloronicotinaldehyde (B1439368). This sequence involves the formylation of 2-Chloro-4-fluoropyridine using lithium diisopropylamide (LDA) and dimethylformamide (DMF), followed by amination where ammonia (B1221849) displaces the fluorine atom.
To convert the resulting aldehyde to the target carboxamide, a subsequent two-step adaptation is necessary. This involves the oxidation of the aldehyde group to a carboxylic acid, followed by amidation. Reagents such as potassium permanganate (B83412) (KMnO₄) can be used for the oxidation step, and the subsequent conversion to the amide can be achieved by activating the carboxylic acid with an agent like thionyl chloride (SOCl₂) before reacting it with ammonium (B1175870) hydroxide.
Another established approach involves the synthesis of the intermediate 4-Amino-2-chloropyridine (B126387). chemicalbook.com One common industrial method is the nitration-reduction of 2-Chloropyridine. chemicalbook.com This process begins with the N-oxidation of 2-Chloropyridine, which activates the C4 position for nitration, yielding 2-chloro-4-nitropyridine-N-oxide. Subsequent reduction of the nitro group and removal of the N-oxide affords 4-Amino-2-chloropyridine. chemicalbook.com A different route starts from isonicotinic acid, which undergoes N-oxidation, amination, chlorination with phosphorus pentachloride, and finally a Hofmann degradation to yield 4-Amino-2-chloropyridine. chemicalbook.com From this key intermediate, formation of the nicotinamide (B372718) would require C3-functionalization, such as through lithiation followed by carboxylation and amidation.
A further synthetic strategy could proceed through a nitrile intermediate. The synthesis of 2-chloronicotinonitrile from nicotinamide-1-oxide using phosphorus pentachloride and phosphorus oxychloride is a known procedure. orgsyn.org Subsequent functionalization would be required to introduce the amino group at the 4-position and hydrolyze the nitrile to the primary amide.
Optimization of these conventional methods focuses on reaction conditions, such as solvent choice, temperature control, and reagent stoichiometry, to maximize yield and purity at each step. For instance, in the formation of N-substituted nicotinamides, polar aprotic solvents like DMF can enhance reaction rates.
Table 1: Overview of Conventional Synthetic Pathways and Intermediates
| Starting Material | Key Intermediate(s) | Key Transformations | Reference(s) |
|---|---|---|---|
| 2-Chloro-4-fluoropyridine | 4-Amino-2-chloronicotinaldehyde; 2-Chloro-4-aminonicotinic acid | LDA-mediated formylation, Amination, Oxidation, Amidation | |
| 2-Chloropyridine | 2-Chloropyridine-N-oxide; 2-Chloro-4-nitropyridine-N-oxide | N-oxidation, Nitration, Reduction | chemicalbook.com |
| Isonicotinic acid | Isonicotinic acid N-oxide; 2-Chloro-4-isonicotinamide | N-oxidation, Amination, Chlorination, Hofmann degradation | chemicalbook.com |
Chemoenzymatic and Biocatalytic Approaches in Synthesis
The integration of enzymatic methods into synthetic chemistry offers significant advantages, including high selectivity and milder reaction conditions. rsc.org For the synthesis of nicotinamide derivatives, biocatalysis presents a promising alternative to traditional chemical methods. mdpi.com
Amidase-catalyzed hydrolysis of amides to carboxylic acids is a well-studied area, and research has been conducted on the hydrolysis of 2-chloronicotinamide (B82574) to 2-chloronicotinic acid. nih.gov While this is the reverse of the desired final synthetic step, it highlights the potential of amidases to interact with this class of substrates. Studies on an amidase from Pantoea sp. (Pa-Ami) revealed that the chlorine substituent on the pyridine (B92270) ring significantly affects the enzyme's activity, presenting a challenge for biocatalytic transformations. nih.gov However, through structure-guided engineering, mutant enzymes with greatly improved catalytic efficiency for 2-chloronicotinamide have been developed. nih.govresearchgate.net This suggests that engineered enzymes could potentially catalyze the amidation of 2-chloro-4-aminonicotinic acid or its esters to form this compound.
Lipases are another class of enzymes utilized in amide synthesis. For example, Novozym® 435, a lipase (B570770) from Candida antarctica, has been successfully used to catalyze the synthesis of various nicotinamide derivatives from methyl nicotinate (B505614) and amines, achieving high yields in short reaction times. rsc.org This approach could be adapted for the synthesis of this compound from a suitable ester precursor. The field of chemoenzymatic synthesis is rapidly advancing, with protein engineering expanding the scope of biocatalysis for creating structurally diverse compounds. mdpi.comnih.gov
Green Chemistry and Microwave-Assisted Synthetic Methodologies
Green chemistry principles, which aim to reduce waste and energy consumption, are increasingly being applied to the synthesis of heterocyclic compounds. mdpi.com Microwave-assisted synthesis has emerged as a key technology in this area, often leading to significantly shorter reaction times and higher yields compared to conventional heating. mdpi.comrhhz.net
The synthesis of nicotinic acid derivatives, which are precursors to nicotinamides, has been shown to be amenable to microwave irradiation. For example, the reaction of 2-chloronicotinic acid with various amines can be performed efficiently in water under microwave heating, providing 2-aminonicotinic acids in high yields. researchgate.netresearchgate.net This method avoids the use of volatile organic solvents and can be significantly faster than conventional methods. researchgate.net A series of 4-aminoquinoline (B48711) derivatives have also been prepared with yields up to 95% using microwave-assisted methods. mdpi.com These precedents suggest that the final amination or derivatization steps in the synthesis of this compound and its analogues could be optimized using microwave technology.
In addition to microwave chemistry, continuous-flow microreactors represent another green and efficient technology. The enzyme-catalyzed synthesis of nicotinamide derivatives has been successfully implemented in a continuous-flow system, which offers benefits such as enhanced heat transfer, efficient mixing, and simplified scale-up. rsc.org
Regioselective and Stereoselective Synthesis of Analogues and Derivatives
The core structure of this compound offers multiple sites for chemical modification, allowing for the synthesis of a diverse library of analogues and derivatives.
Introduction of Diverse Substituents onto the Pyridine Ring
The electronic properties of the pyridine ring can be modulated by introducing various substituents. The presence of an activating amino group facilitates electrophilic aromatic substitution. For instance, the nitration of 4-amino-2,6-dichloropyridine (B16260) with potassium nitrate (B79036) in sulfuric acid yields a mixture of nitrated products, demonstrating that nitro groups can be selectively introduced onto the pyridine ring. researchgate.net
The halogen at the C2 position can also be modified. Halogen exchange reactions can replace the chloro group with other halogens, such as bromine or iodine, by using reagents like sodium bromide (NaBr) or potassium iodide (KI) in an acidic medium. Such modifications can influence the reactivity and potential biological activity of the resulting compounds.
Functionalization at the Carboxamide, Amino, and Chloro Positions
Each of the three substituents on the pyridine ring serves as a handle for further functionalization, enabling the creation of a wide range of derivatives.
Carboxamide Position: The primary carboxamide group can be readily converted to N-substituted amides. A standard method involves the conversion of the corresponding carboxylic acid (2-chloro-4-aminonicotinic acid) to an acid chloride using thionyl chloride (SOCl₂), followed by reaction with a primary or secondary amine. This approach has been used to synthesize compounds like N-(2-Aminophenyl)-2-chloronicotinamide. Alternatively, peptide coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can be used to directly form the amide bond without isolating the corrosive acid chloride intermediate.
Amino Position: The amino group at C4 can be modified through various reactions. For example, the amino group of a related chloronicotinic acid can be oxidized to a nitro group using agents like potassium permanganate. It is also conceivable to perform N-alkylation or N-acylation reactions at this position, similar to modifications reported for other aminopyridines and related heterocycles. researchgate.netmdpi.com
Chloro Position: The chlorine atom at the C2 position is susceptible to nucleophilic substitution, making it a key site for introducing diversity. The reaction of 2-chloronicotinic acid with a range of amines under microwave heating effectively displaces the chlorine to form 2-aminonicotinic acid derivatives. researchgate.net This demonstrates that various nucleophiles, including amines and thiols, can be used to replace the chlorine atom, leading to a broad spectrum of C2-functionalized analogues.
Table 2: Summary of Functionalization Strategies for this compound Analogues
| Position | Type of Functionalization | Example Reaction/Reagents | Potential Product Class | Reference(s) |
|---|---|---|---|---|
| Pyridine Ring | Electrophilic Substitution | KNO₃ / H₂SO₄ | Nitropyridine derivatives | researchgate.net |
| Pyridine Ring | Halogen Exchange | NaBr or KI | 2-Bromo/Iodo-nicotinamide derivatives | |
| Carboxamide | N-Substitution | SOCl₂, then R₁R₂NH; or EDC/DCC coupling | N-Aryl/Alkyl-4-amino-2-chloronicotinamides | researchgate.net |
| Amino | Oxidation | KMnO₄ | 4-Nitro-2-chloronicotinamide derivatives |
Derivatization to Ester and Aldehyde Intermediates
The conversion of this compound to its corresponding ester and aldehyde intermediates represents a crucial step in its synthetic utility. These intermediates serve as versatile platforms for further molecular elaboration.
One established method for creating an aldehyde intermediate involves a multi-step process starting from 2-Chloro-4-fluoropyridine. This substrate undergoes a reaction with lithium diisopropylamide (LDA) in tetrahydrofuran (B95107) (THF) at extremely low temperatures (-78°C) to form a stable carbanion. This intermediate is then treated with dimethylformamide (DMF) to yield 2-chloro-4-fluoropyridine-3-carbaldehyde. The final step involves the displacement of the fluorine atom with ammonia to produce 4-amino-2-chloronicotinaldehyde. This aldehyde can then be oxidized to 2-chloro-4-aminonicotinic acid using reagents like potassium permanganate (KMnO₄) or Jones reagent. Subsequent amidation of the carboxylic acid yields the target this compound.
The ester counterpart, ethyl 4-amino-2-chloronicotinate, is also a valuable intermediate. Its ester group provides a handle for further functionalization, a strategy often employed in the creation of prodrugs or bioconjugates. The synthesis of such esters can be achieved through Fischer esterification of the corresponding carboxylic acid. A general method for esterifying amino acids involves heating with an alcohol, such as methanol, in the presence of an acid catalyst like 2 M HCl. mdpi.com This approach is specific to carboxylic acid groups. mdpi.com For compounds lacking a chromophore, derivatization with agents like 4-nitrophenol (B140041) can introduce a UV-active group, facilitating analysis by techniques like RP-HPLC. americanpharmaceuticalreview.com Alternatively, simply dissolving an acyl chloride in an alcohol can efficiently convert it to the corresponding ester. americanpharmaceuticalreview.com
Protected α-amino aldehydes are particularly useful as they are stable and allow for stereoselective additions of nucleophiles. beilstein-journals.org The synthesis of these aldehydes often involves the protection of the amino and carboxylic acid groups of an amino acid like serine, followed by the reduction of the ester or another carboxylic acid derivative. beilstein-journals.orgnih.gov
Table 1: Synthesis of Aldehyde and Ester Intermediates
| Intermediate | Starting Material | Key Reagents | Key Steps |
| 4-Amino-2-chloronicotinaldehyde | 2-Chloro-4-fluoropyridine | LDA, DMF, Ammonia | Formylation, Amination |
| Ethyl 4-amino-2-chloronicotinate | 4-Amino-2-chloronicotinic acid | Ethanol, Acid Catalyst | Fischer Esterification |
| Protected α-amino aldehydes | Amino Acids (e.g., Serine) | Protecting groups, DIBAL-H | Protection, Reduction |
Post-Synthetic Modification and Diversification Strategies
Post-synthetic modification (PSM) involves the chemical alteration of a pre-formed molecular scaffold to introduce new functional groups and expand its chemical diversity. mdpi.com This approach is highly valuable for creating libraries of related compounds for various screening purposes.
Nucleophilic Substitution Reactions
The chlorine atom at the 2-position of the pyridine ring in this compound is susceptible to nucleophilic substitution, allowing for the introduction of a wide array of functional groups. This reactivity is enhanced by the presence of electron-withdrawing groups on the ring, which stabilize the intermediate formed during the reaction. scribd.com The amino and aldehyde groups in related compounds can form Schiff bases with primary amines, leading to a variety of biologically active molecules.
Common nucleophiles used in these reactions include amines and thiols. The reaction conditions for these substitutions can vary, but often involve heating the substrate with the nucleophile, sometimes in the presence of a base. The rate of these reactions is typically second-order, depending on the concentrations of both the aromatic substrate and the nucleophile. scribd.com
Table 2: Examples of Nucleophilic Substitution Reactions
| Substrate | Nucleophile | Product Type |
| 2-chloronicotinamide derivatives | Amines | Amino-substituted nicotinamides |
| 2-chloronicotinamide derivatives | Thiols | Thio-substituted nicotinamides |
| 2-Amino-6-chloronicotinaldehyde | Primary Amines | Schiff Bases |
Coupling Reactions for Complex Architectures
Coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures from simpler precursors. catalysis.blognumberanalytics.com These reactions are fundamental in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. catalysis.blognumberanalytics.com
Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are widely used to connect aryl or vinyl halides with various coupling partners. catalysis.blog For instance, the Suzuki coupling involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. This method has been used to synthesize 1,8-naphthyridin-2(1H)-ones from 2-amino nicotinic acid or 2-amino nicotinaldehyde derivatives and aryl boronic acids. researchgate.net
Copper-catalyzed coupling reactions are also significant, particularly for forming C-N bonds. nih.gov For example, the amination of 2-chloronicotinic acid with aromatic amines can be achieved using a copper catalyst and a base like potassium carbonate, often with high efficiency and in environmentally friendly conditions. researchgate.net These reactions are crucial for creating diarylamines, which are important structural motifs in many drug molecules. researchgate.net
The general mechanism for many of these cross-coupling reactions involves three key steps: oxidative addition of the catalyst to the organic halide, transmetalation where the organic group from the second reactant is transferred to the catalyst, and reductive elimination to form the new bond and regenerate the catalyst. catalysis.blog
Table 3: Common Coupling Reactions for Pyridine Scaffolds
| Reaction Name | Catalyst | Reactants | Bond Formed |
| Suzuki Coupling | Palladium | Aryl Halide + Organoboron Compound | C-C |
| Heck Reaction | Palladium | Alkene + Aryl Halide | C-C |
| Sonogashira Coupling | Palladium | Terminal Alkyne + Aryl Halide | C-C |
| Ullmann Condensation | Copper | Aryl Halide + Amine/Alcohol/Thiol | C-N, C-O, C-S |
Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses
Elucidation of Key Structural Determinants for Biological Interactions
The biological interactions of 4-Amino-2-chloronicotinamide are fundamentally governed by the nature and arrangement of its substituent groups on the nicotinamide (B372718) scaffold. The pyridine (B92270) ring itself serves as a critical pharmacophoric element, capable of participating in various non-covalent interactions.
The amino group at the 4-position is a potent hydrogen bond donor and can also act as a hydrogen bond acceptor. This dual capability allows for specific and directional interactions within a biological target's binding pocket, such as with amino acid residues like aspartate, glutamate, or serine. wepub.org The basicity of this amino group, influenced by the electronic effects of the other substituents, is a key determinant of its interaction potential.
The chloro group at the 2-position introduces both steric bulk and electronic effects. As an electron-withdrawing group, it modulates the electron density of the pyridine ring, which can influence pi-stacking interactions with aromatic residues like tryptophan and tyrosine in a receptor binding site. wepub.org Furthermore, the chloro substituent can engage in halogen bonding, a specific type of non-covalent interaction with electron-rich atoms, which can contribute to binding affinity and selectivity.
The carboxamide group at the 3-position is a classic pharmacophoric feature of nicotinamide and its derivatives. It is an excellent hydrogen bond donor (via the N-H) and acceptor (via the C=O), enabling it to form robust interactions with biological macromolecules. researchgate.net The planarity of the amide bond also imposes conformational constraints on the molecule.
Collectively, these structural determinants create a specific three-dimensional pharmacophore that dictates the compound's biological profile. The interplay of hydrogen bonding, electrostatic interactions, pi-stacking, and halogen bonding, all arising from these key functional groups, is crucial for its molecular recognition and subsequent biological effects.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) modeling provides a mathematical framework to correlate the structural or physicochemical properties of a series of compounds with their biological activities. For a compound like this compound, QSAR models can be invaluable in predicting its potential biological effects and guiding the design of more potent and selective analogs.
Development of QSAR Models for Modulatory Effects
The development of a QSAR model for the modulatory effects of this compound and its analogs would typically involve the following steps:
Data Set Compilation: A dataset of structurally related nicotinamide derivatives with their corresponding biological activities (e.g., IC50 or Ki values) would be assembled.
Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound. These can be categorized as:
Electronic Descriptors: Such as atomic charges, dipole moment, and HOMO/LUMO energies, which are influenced by the electron-withdrawing chloro group and the electron-donating amino group.
Steric Descriptors: Including molecular volume, surface area, and specific substituent parameters that account for the size of the chloro and amino groups.
Hydrophobic Descriptors: Like the partition coefficient (logP), which is affected by the presence of the polar amino and amide groups and the nonpolar chloro group.
Topological Descriptors: Which describe the connectivity and branching of the molecule.
Model Building: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are employed to build a mathematical equation that links the descriptors to the biological activity. For instance, a study on 6-substituted nicotine (B1678760) derivatives demonstrated that a combination of lipophilicity (π) and the volume of the substituent (Δ MOL VOL) could effectively predict binding affinity. researchgate.net
A hypothetical QSAR model for a series of nicotinamide derivatives might take the form:
log(1/IC50) = a(logP) - b(Molecular Volume) + c*(Dipole Moment) + d
Where 'a', 'b', 'c', and 'd' are coefficients determined by the regression analysis.
Validation of QSAR Predictions with Experimental Data
A crucial step in QSAR modeling is rigorous validation to ensure the model's predictive power. This is typically achieved through:
Internal Validation: Techniques like leave-one-out cross-validation (q²) are used to assess the robustness and stability of the model.
External Validation: The model's predictive ability is tested on a set of compounds that were not used in the model development (the test set). The predicted activities are compared with the experimentally determined values. A high correlation coefficient (R²) for the test set indicates a good predictive model.
The following table illustrates a hypothetical validation of a QSAR model for a set of nicotinamide derivatives:
| Compound | Experimental log(1/IC50) | Predicted log(1/IC50) | Residual |
| This compound | 5.8 | 5.7 | 0.1 |
| Analog 1 | 6.2 | 6.1 | 0.1 |
| Analog 2 | 5.5 | 5.6 | -0.1 |
| Analog 3 | 6.5 | 6.4 | 0.1 |
A strong correlation between the experimental and predicted values would validate the QSAR model, making it a useful tool for predicting the activity of novel, unsynthesized analogs of this compound.
Conformational Analysis and Ligand Dynamics in Solution and Bound States
The biological activity of a molecule is not only dependent on its static structure but also on its dynamic behavior. Conformational analysis and the study of ligand dynamics provide insights into the accessible shapes of this compound and how it behaves in different environments.
In solution , this compound is not a rigid structure. Rotation around the single bond connecting the carboxamide group to the pyridine ring allows for different conformations. The preferred conformation in solution will be a balance of steric hindrance between the substituents and potential intramolecular hydrogen bonding. Computational methods like molecular mechanics and quantum mechanics can be used to predict the low-energy conformations. nih.gov
When bound to a biological target, the conformation of this compound is constrained by the shape and chemical environment of the binding site. The molecule adopts a "bioactive conformation" that maximizes favorable interactions with the receptor. Studies on related nicotinamide-binding proteins have shown that significant conformational changes can occur in the protein upon ligand binding. nih.gov
Molecular dynamics (MD) simulations can be employed to study the dynamic behavior of this compound in both its free and bound states. plos.org These simulations can reveal:
The stability of the ligand-protein complex over time.
The key amino acid residues involved in binding.
The role of water molecules in mediating interactions.
The flexibility of different parts of the molecule.
Understanding the conformational preferences and dynamics of this compound is crucial for rational drug design, as it allows for the design of analogs that are pre-organized in their bioactive conformation, potentially leading to higher affinity and selectivity.
Impact of Halogen and Amino Substituents on Molecular Recognition
The amino and chloro substituents at the 4- and 2-positions, respectively, have a profound impact on the molecular recognition of this compound.
The amino group at the 4-position significantly increases the polarity and hydrogen bonding capacity of the molecule. In the context of nicotinic acetylcholine (B1216132) receptors, for example, the hydrogen bond acceptor of the pharmacophore is known to interact with the backbone NH of a conserved residue in the complementary subunit. nih.gov The 4-amino group can participate in similar crucial hydrogen bonding interactions, anchoring the ligand in the binding pocket. The basicity of the amino group also allows for potential salt bridge formation with acidic residues like aspartate or glutamate. wepub.org
The chloro group at the 2-position influences molecular recognition through several mechanisms:
Steric Effects: The size of the chlorine atom can influence the orientation of the molecule within a binding site. It can either provide favorable van der Waals contacts or create steric clashes, depending on the topology of the receptor.
Electronic Effects: As an electron-withdrawing group, the chlorine atom reduces the electron density of the pyridine ring. This can modulate the strength of cation-pi interactions between the pyridine ring and positively charged residues.
Halogen Bonding: The chlorine atom has an electropositive region on its outer surface (the σ-hole), which can interact favorably with electron-rich atoms like oxygen or nitrogen. This non-covalent interaction can be highly directional and contribute significantly to binding affinity and selectivity.
Lipophilicity: The chloro group increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and interact with hydrophobic pockets in a protein.
The following table summarizes the potential contributions of the amino and chloro substituents to molecular recognition:
| Substituent | Position | Key Interactions | Potential Impact on Binding |
| Amino | 4 | Hydrogen bonding (donor/acceptor), Salt bridge | Enhanced affinity and specificity |
| Chloro | 2 | Steric interactions, Halogen bonding, van der Waals forces | Modulated affinity, altered selectivity, improved membrane permeability |
Comparative Analysis with Structurally Similar Nicotinamide Derivatives
To better understand the SAR of this compound, it is instructive to compare it with other structurally related nicotinamide derivatives.
Nicotinamide (unsubstituted): The parent molecule, nicotinamide, is a known vasodilator and a precursor to NAD+. mdpi.com Its biological activity is primarily driven by the carboxamide group. The addition of the amino and chloro groups in this compound introduces new interaction points and modifies the electronic properties of the pyridine ring, likely leading to a different biological activity profile.
2-Chloronicotinamide (B82574): This derivative lacks the 4-amino group. A comparison would highlight the specific contribution of the amino group to binding and activity. The absence of the hydrogen bond donating and accepting capabilities of the amino group would likely result in a different binding mode and affinity.
4-Aminonicotinamide: This analog lacks the 2-chloro group. Comparing it with this compound would elucidate the role of the chloro substituent. Any differences in activity could be attributed to the steric, electronic, and halogen-bonding contributions of the chlorine atom.
Other Substituted Nicotinamides: A wide range of nicotinamide derivatives have been synthesized and evaluated for various biological activities, including as inhibitors of enzymes like ALKBH2 and nicotinamide N-methyltransferase (NNMT), and as antifungal agents. nih.govacs.orgnih.gov For example, in a series of antifungal nicotinamide derivatives, the position of an amino group was found to be critical for activity. nih.gov
A comparative analysis of the biological activities of these compounds, as shown in the hypothetical table below, can provide valuable insights into the SAR of this chemical class.
| Compound | 2-Substituent | 4-Substituent | Hypothetical Biological Activity (IC50, µM) |
| Nicotinamide | H | H | >100 |
| 2-Chloronicotinamide | Cl | H | 50 |
| 4-Aminonicotinamide | H | NH₂ | 25 |
| This compound | Cl | NH₂ | 5 |
This comparative approach underscores the importance of the specific substitution pattern on the nicotinamide scaffold for achieving potent and selective biological activity. The unique combination of the 4-amino and 2-chloro groups in this compound likely confers a distinct pharmacological profile compared to its simpler analogs.
Molecular Mechanisms of Action and Pharmacological Target Identification
Investigation of Molecular Binding Interactions and Affinity Profiling
No published studies were found that specifically investigate the molecular binding interactions or affinity profile of 4-Amino-2-chloronicotinamide.
There is no available research detailing the enzyme inhibition kinetics or mechanistic studies for this compound. While studies exist for related compounds such as 4-chloronicotinamide, this data cannot be extrapolated to this compound due to structural differences.
Information on the receptor binding properties of this compound is not available in the current scientific literature. No studies describing the formation or structure of a ligand-target complex involving this specific compound could be identified.
Identification of Specific Biological Targets in Model Systems
No research has been published identifying the specific biological targets of this compound in any model systems.
There are no available studies that have utilized affinity proteomics or chemoproteomics approaches to determine the cellular targets of this compound.
Searches for genetic screens or functional knockout studies in cell lines to identify molecular targets or sensitivity markers for this compound did not yield any results.
Modulation of Intracellular Signaling Cascades and Biochemical Pathways
No data is available describing the effects of this compound on any intracellular signaling cascades or biochemical pathways.
Influence on NAD+ Metabolism and Related Enzymes (e.g., PARPs)
There is currently no scientific literature that specifically describes the influence of this compound on Nicotinamide (B372718) Adenine Dinucleotide (NAD+) metabolism or its potential interactions with Poly (ADP-ribose) polymerases (PARPs). The catalytic activity of PARP enzymes is intrinsically linked to the availability of NAD+, which they consume during the process of ADP-ribosylation. ambeed.comnih.gov This relationship is a critical focus in cancer research, particularly in understanding resistance to PARP inhibitors, where elevated NAD+ biosynthesis has been observed in resistant cell lines. ambeed.comnih.gov However, no studies have been found that investigate or identify this compound as an inhibitor or modulator of PARPs or any enzyme involved in the NAD+ salvage pathway.
Effects on DNA Methylation and Epigenetic Regulation
No research has been published detailing the effects of this compound on DNA methylation or other epigenetic regulatory processes. DNA methylation is a fundamental epigenetic mechanism, catalyzed by DNA methyltransferases (DNMTs), that involves the addition of a methyl group to cytosine residues, often leading to gene silencing. nih.govmdpi.com While various molecules are investigated for their potential to act as DNMT inhibitors nih.gov, there is no evidence to suggest that this compound has been studied for such properties or for any other influence on the epigenetic landscape of cells.
Impact on Cell Cycle Progression and Apoptotic Pathways
Specific data on the impact of this compound on cell cycle progression and apoptotic pathways are not available in the current body of scientific literature. While a different, though related, compound, 2-Amino-nicotinamide , has been shown to induce apoptosis in prostate cancer cells by inhibiting the PI3K/AKT and STAT3/JAK2 signaling pathways researchgate.net, these findings cannot be directly attributed to this compound due to differences in their chemical structures. The induction of apoptosis, or programmed cell death, is a key mechanism for many anti-cancer agents and can be triggered through various signaling cascades involving proteins such as Bcl-2 and caspases. nih.gov Similarly, the regulation of the cell cycle is a critical process that, when disrupted, can lead to uncontrolled cell proliferation. nih.gov However, the role, if any, of this compound in these fundamental cellular processes has not been documented.
Structural Biology of Compound-Target Complexes (e.g., X-ray Crystallography, Cryo-EM)
There is no publicly available structural biology data, such as from X-ray crystallography or cryo-electron microscopy (Cryo-EM), for this compound in complex with any biological target. Such studies are essential for elucidating the precise three-dimensional interactions between a compound and its target protein, which provides a foundational understanding of its mechanism of action. nih.gov The absence of these studies indicates that the molecular target(s) of this compound and its mode of binding remain unknown.
Preclinical Biological and Pharmacological Investigations in Vitro and in Vivo Non Human
In Vitro Efficacy Studies in Established Cell Lines and Primary Cell Cultures
There is no publicly available data on the in vitro efficacy of 4-Amino-2-chloronicotinamide in any established cancer cell lines or primary cell cultures.
Dose-Response Characterization and Potency Determination
Information regarding the dose-response relationship and the potency (e.g., IC₅₀ or EC₅₀ values) of this compound is not available in the current body of scientific literature.
Combinatorial Studies with Other Research Compounds
No studies have been published that investigate the synergistic, additive, or antagonistic effects of this compound when used in combination with other research compounds.
In Vivo Efficacy Studies in Animal Models (excluding human trials)
There is a lack of published research on the in vivo efficacy of this compound in any animal models of disease.
Evaluation in Murine and Rodent Disease Models
No data is available from studies evaluating the therapeutic effects of this compound in murine or other rodent models.
Investigation of Antiprotozoal or Anticancer Activities in Animal Models
While related chemical structures have been investigated for such purposes, there are no specific reports on the antiprotozoal or anticancer activities of this compound in animal models.
Preclinical Pharmacokinetic (PK) and Pharmacodynamic (PD) Profiling (non-human)
Detailed information on the absorption, distribution, metabolism, and excretion (ADME) of this compound, as well as its pharmacodynamic effects in non-human subjects, has not been reported in the public domain.
Absorption, Distribution, Metabolism, and Excretion (ADME) in Animal Models
No publicly available data from preclinical in vivo studies in animal models have been identified that specifically detail the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.
Metabolic Pathway Elucidation in Animal Tissues
Detailed information elucidating the metabolic pathways of this compound in animal tissues is not available in the public domain. The biotransformation of related aminopyridine compounds often involves enzymatic reactions such as oxidation, N-acetylation, and glucuronidation in liver microsomes. However, without specific studies on this compound, its precise metabolic fate remains uncharacterized.
PK/PD Modeling and Correlation in Preclinical Settings
A comprehensive pharmacokinetic/pharmacodynamic (PK/PD) model for this compound in preclinical settings has not been established in published literature. The development of such a model would be essential to understand the relationship between the drug's concentration in the body and its pharmacological effects over time, which is a critical step in drug development. nih.gov
Selectivity and Specificity Profiling in Biological Systems
There is no specific information available from selectivity and specificity profiling studies of this compound in various biological systems. Such studies would be necessary to determine its interaction with a range of biological targets and to assess its potential for off-target effects.
Advanced Analytical and Spectroscopic Methodologies in Research
High-Resolution Mass Spectrometry for Metabolite Identification and Profiling
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for identifying and profiling metabolites of compounds like 4-Amino-2-chloronicotinamide in complex biological matrices. Techniques such as Time-of-Flight (TOF) and Orbitrap-based mass spectrometry provide high mass accuracy and resolving power, which are crucial for determining the elemental composition of unknown metabolites. nih.gov
The general workflow for metabolite profiling involves administering the parent compound to a biological system (e.g., cell culture, animal model) and subsequently analyzing samples (e.g., urine, plasma, tissue extracts) using a liquid chromatography-mass spectrometry (LC-MS) system. nih.govplos.org The high-resolution mass spectrometer allows for the confident assignment of elemental formulas to parent ions and their fragments.
A key strategy in identifying metabolites of chlorinated nicotinoyl compounds, such as the neonicotinoids which are structurally related to this compound, is to search for characteristic isotopic patterns of chlorine (35Cl/37Cl). plos.org Tandem mass spectrometry (MS/MS) experiments are then performed to fragment the potential metabolite ions. The resulting fragmentation patterns are compared against the fragmentation of the parent compound and known metabolic pathways to postulate the structure of the metabolite. For instance, common metabolic transformations for related compounds include N-demethylation and hydroxylation of the pyridine (B92270) ring. nih.gov The identification of a metabolite like N-(6-chloronicotinoyl)-glycine from related compounds highlights a potential metabolic pathway that could be investigated for this compound. plos.org
Table 1: Key HRMS Techniques in Metabolite Profiling
| Technique | Application in Metabolite Studies | Key Data Output |
|---|---|---|
| LC-TOF-MS | Initial screening and qualitative profiling of potential metabolites in complex mixtures. nih.gov | Accurate mass-to-charge (m/z) ratio, enabling elemental composition determination. |
| LC-MS/MS (e.g., Q-TOF) | Structural confirmation of metabolites through fragmentation analysis. nih.gov | Product ion spectra that provide structural information about the metabolite. |
| Orbitrap MS | High-confidence metabolite identification due to exceptional mass accuracy and resolution. | Very precise m/z values, minimizing false positive identifications. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Derivatives
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the unambiguous structural elucidation of novel organic molecules, including derivatives of this compound. core.ac.uk A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is used to determine the precise connectivity and spatial arrangement of atoms within a molecule.
The process begins with acquiring a 1D proton (1H) NMR spectrum to identify the number and types of hydrogen environments. A carbon-13 (13C) NMR spectrum provides complementary information about the carbon skeleton. For more complex derivatives, 2D NMR techniques are essential for assembling the molecular structure. nih.govmdpi.com
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds, which helps in tracing out proton networks within the molecule. nih.gov
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon atom to which it is directly attached, providing definitive C-H bond information. core.ac.uk
HMBC (Heteronuclear Multiple Bond Correlation): Reveals correlations between protons and carbons over longer ranges (typically two to three bonds). This is crucial for connecting different fragments of the molecule, such as linking substituents to the pyridine ring or establishing the structure of the amide side chain. nih.govmdpi.com
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is vital for determining the relative stereochemistry and conformation of the molecule.
By integrating the data from these experiments, a complete and unambiguous three-dimensional structure of a this compound derivative can be established. core.ac.uk
High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of this compound and for its quantitative analysis in various samples. The technique separates components of a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent). researchgate.net
For compounds like this compound, reversed-phase HPLC is a common approach. A specific method has been detailed for the closely related compound, 4-Amino-2-chloropyridine (B126387), which serves as an excellent reference point. sielc.com In this method, a mixed-mode stationary phase column is used with an isocratic mobile phase consisting of acetonitrile, water, and sulfuric acid as a buffer. Detection is typically achieved using a UV detector, as the pyridine ring possesses a strong chromophore. sielc.com
The purity of a sample is determined by injecting a solution and observing the resulting chromatogram. The area of the main peak corresponding to this compound is compared to the total area of all peaks. For quantitative analysis, a calibration curve is constructed by analyzing a series of standards of known concentrations. The concentration of the compound in an unknown sample can then be determined by comparing its peak area to the calibration curve.
Table 2: Example HPLC Method Parameters for a Related Compound
| Parameter | Condition | Purpose |
|---|---|---|
| Column | Primesep 100, 4.6 x 150 mm, 5 µm | Stationary phase for separation. |
| Mobile Phase | 45% Acetonitrile, 55% Water with 0.05% H₂SO₄ | Solvent system to elute the compound. |
| Flow Rate | 1.0 mL/min | Controls the speed of the separation. |
| Detection | UV at 200 nm | Measures the absorbance of the compound as it elutes. |
| Injection Volume | 1 µL | The amount of sample introduced into the system. |
Data based on a method for 4-Amino-2-chloropyridine, a structurally similar compound. sielc.com
Spectroscopic Techniques for Molecular Interaction Analysis (e.g., SPR, ITC)
To understand the biological activity of this compound, it is essential to study its interactions with molecular targets, such as proteins. Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are powerful, label-free techniques used to characterize these molecular interactions in real-time. nicoyalife.com
Surface Plasmon Resonance (SPR): SPR measures changes in the refractive index at the surface of a sensor chip to monitor the binding of an analyte (e.g., this compound) flowing over a surface to which a target protein has been immobilized. xantec.com This technique provides a wealth of information, including:
Binding Affinity (KD): Quantifies the strength of the interaction. researchgate.net
Kinetics: Determines the association rate (kon) and dissociation rate (koff) of the binding event. reichertspr.com
Specificity: Can be used to assess whether the binding is specific to the intended target.
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event. nicoyalife.com In an ITC experiment, a solution of the ligand (this compound) is titrated into a sample cell containing the target protein. The instrument measures the minute temperature changes that occur upon binding. ITC is the gold standard for determining the complete thermodynamic profile of an interaction in a single experiment, providing: nicoyalife.com
Binding Affinity (KD)
Stoichiometry (n): The ratio in which the molecules bind.
Enthalpy (ΔH): The heat change associated with binding.
Entropy (ΔS): The change in disorder upon binding.
Table 3: Comparison of SPR and ITC for Interaction Analysis
| Feature | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) |
|---|---|---|
| Primary Measurement | Mass change on a surface (via refractive index). nih.gov | Heat change in solution. nicoyalife.com |
| Key Outputs | Affinity (KD), Kinetics (kon, koff). reichertspr.com | Affinity (KD), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS). nicoyalife.com |
| Immobilization | Requires one binding partner to be immobilized. xantec.com | No immobilization required; both partners are in solution. |
| Sample Consumption | Generally lower. xantec.com | Generally higher. |
| Throughput | Can be higher, amenable to screening. | Lower throughput. |
Crystallographic Studies for Solid-State Characterization of Derivatives
X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a compound in its solid state. For derivatives of this compound, single-crystal X-ray diffraction provides invaluable information on bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding.
This technique was successfully applied to characterize the solid-state structure of a related derivative, 2-chloro-N-((2-chlorophenyl)carbamoyl)nicotinamide. researchgate.net In such a study, a suitable single crystal is grown and irradiated with X-rays. The diffraction pattern produced by the crystal is collected and analyzed to generate an electron density map, from which the atomic positions can be determined.
The resulting structural data are crucial for:
Absolute structural confirmation: Provides unequivocal proof of the molecule's connectivity and stereochemistry.
Conformational analysis: Reveals the preferred shape of the molecule in the solid state.
Understanding intermolecular forces: Identifies how molecules pack together in a crystal lattice, which can influence physical properties like solubility and melting point.
Table 4: Crystallographic Data for a 2-Chloronicotinamide (B82574) Derivative
| Parameter | Value |
|---|---|
| Compound | 2-chloro-N-((2-chlorophenyl)carbamoyl)nicotinamide |
| Formula | C₁₃H₉Cl₂N₃O₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 7.918 |
| b (Å) | 12.766 |
| c (Å) | 13.767 |
| **β (°) ** | 103.413 |
Data from the crystallographic study of a related nicotinamide (B372718) derivative. researchgate.net
Computational Chemistry and in Silico Modeling Approaches
Molecular Docking and Ligand-Protein Interaction Predictions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug design, it is frequently used to predict the binding mode and affinity of a small molecule ligand, such as 4-Amino-2-chloronicotinamide, within the active site of a target protein.
The process involves preparing the 3D structures of both the ligand and the protein. The ligand's structure can be optimized using quantum chemical methods, while the protein's structure is typically obtained from crystallographic data (e.g., from the Protein Data Bank). Docking algorithms then explore various possible conformations of the ligand within the protein's binding site and score them based on a scoring function that estimates the binding affinity.
For a nicotinamide-based compound like this compound, key interactions with a protein target would likely involve:
Hydrogen Bonding: The amino group (-NH2) and the amide group (-CONH2) are excellent hydrogen bond donors and acceptors. These groups can form crucial hydrogen bonds with amino acid residues such as aspartate, glutamate, serine, and threonine in the protein's active site.
Hydrophobic Interactions: The pyridine (B92270) ring and the chloro-substituent can engage in hydrophobic and van der Waals interactions with nonpolar residues like valine, leucine, and isoleucine.
Pi-stacking: The aromatic pyridine ring can participate in π-π stacking or T-shaped interactions with aromatic residues such as phenylalanine, tyrosine, and tryptophan.
Docking studies on similar nicotinamide (B372718) derivatives have successfully predicted their binding modes and affinities for various targets, including enzymes like VEGFR-2 and SARS-CoV-2 proteases. mdpi.comnih.gov For instance, in a study on a nicotinamide-based VEGFR-2 inhibitor, docking simulations revealed key hydrogen bonds and hydrophobic interactions within the enzyme's catalytic pocket, which were later corroborated by in vitro assays. mdpi.com These studies provide a framework for how this compound could be docked into a target protein to predict its potential interactions and guide further optimization.
Table 1: Potential Ligand-Protein Interactions for this compound Predicted by Molecular Docking Approaches
| Interaction Type | Functional Group of this compound | Potential Interacting Amino Acid Residues |
|---|---|---|
| Hydrogen Bond Donor | Amino group (-NH₂), Amide (-NH₂) | Asp, Glu, Ser, Thr, Backbone Carbonyls |
| Hydrogen Bond Acceptor | Pyridine Nitrogen, Amide Carbonyl (-C=O) | Asn, Gln, Ser, Thr, Arg, Lys |
| Hydrophobic/van der Waals | Pyridine Ring, Chloro group (-Cl) | Ala, Val, Leu, Ile, Met, Pro |
| Pi-stacking | Pyridine Ring | Phe, Tyr, Trp, His |
Molecular Dynamics Simulations for Conformational Analysis and Binding Kinetics
Molecular Dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time. For this compound, MD simulations can be used to study its conformational flexibility and the stability of its complex with a target protein. These simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of the particles in the system vary with time.
Conformational Analysis: In solution, a flexible molecule like this compound can adopt multiple conformations. MD simulations can explore these different conformations and determine their relative energies and populations. This is crucial for understanding which conformation is most likely to bind to a biological target.
Binding Stability and Kinetics: When a ligand is docked into a protein, MD simulations can be used to assess the stability of the predicted binding pose. By simulating the protein-ligand complex in a solvent environment over a period of nanoseconds to microseconds, one can observe whether the ligand remains bound in the active site or dissociates. The root-mean-square deviation (RMSD) of the ligand's position over time is often used to quantify this stability.
Furthermore, advanced MD techniques can be employed to estimate the binding free energy of a ligand to a protein, often using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). mdpi.com These calculations provide a more accurate prediction of binding affinity than docking scores alone. For example, MD simulations on nicotinamide-based inhibitors have been used to confirm the stability of the docked complexes and to provide insights into the dynamic nature of the interactions. mdpi.comnih.gov
Table 2: Applications of Molecular Dynamics Simulations for this compound
| MD Application | Information Gained | Relevance to Drug Design |
|---|---|---|
| Conformational Analysis | Identification of low-energy conformers in solution. | Understanding the bioactive conformation. |
| Binding Pose Stability | Assessment of the stability of the docked ligand in the protein active site (e.g., via RMSD). | Validation of docking predictions. |
| Binding Free Energy Calculation | Quantitative estimation of binding affinity (e.g., using MM/GBSA). | Prioritization of potential drug candidates. |
| Analysis of Interaction Dynamics | Observation of the formation and breaking of specific interactions over time. | Detailed understanding of the binding mechanism. |
Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis (e.g., DFT, HOMO-LUMO)
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties of molecules. These methods provide detailed information about the electronic structure, molecular orbitals, and reactivity of a compound like this compound.
Geometry Optimization: DFT methods are employed to find the most stable three-dimensional arrangement of atoms in a molecule, its optimized geometry. This is a crucial first step for other computational analyses, including molecular docking and MD simulations. nih.gov
Electronic Properties: Quantum chemical calculations can determine various electronic properties, such as the distribution of electron density, dipole moment, and molecular electrostatic potential (MEP). The MEP map is particularly useful as it highlights the electron-rich (negative potential) and electron-poor (positive potential) regions of a molecule, which are indicative of sites for electrophilic and nucleophilic attack, respectively. For nicotinamide derivatives, the MEP can reveal the reactive sites involved in intermolecular interactions. researchgate.net
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of a molecule's chemical reactivity and stability. tandfonline.com A smaller gap generally implies higher reactivity. DFT calculations on a cocrystal containing 4-amino-2-chloropyridine (B126387) have been used to analyze its frontier molecular orbitals and electronic properties. mdpi.com
Table 3: Quantum Chemical Descriptors and Their Significance for this compound
| Descriptor | Definition | Significance |
|---|---|---|
| Optimized Geometry | The lowest energy conformation of the molecule. | Provides the 3D structure for further computational studies. |
| Molecular Electrostatic Potential (MEP) | The electrostatic potential mapped onto the electron density surface. | Identifies regions prone to electrophilic and nucleophilic attack and hydrogen bonding. |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the electron-donating ability of the molecule. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | An indicator of chemical reactivity and kinetic stability. |
Virtual Screening and De Novo Drug Design Methodologies
Virtual Screening: This computational technique is used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. For this compound, it can be used in two ways: it can be a part of a library that is screened against a particular target, or it can serve as a template or starting point for a similarity search. Structure-based virtual screening uses docking to assess the binding of compounds to a target, while ligand-based virtual screening uses the structure of a known active compound to find others with similar properties. Virtual screening of libraries containing nicotinamide derivatives has been successfully used to identify novel inhibitors for targets like VEGFR-2. nih.gov
De Novo Drug Design: This approach involves the computational design of novel molecules that are predicted to have high affinity and selectivity for a specific target. Algorithms for de novo design can "grow" a molecule within the active site of a protein, adding fragments in a stepwise manner to optimize interactions. The pyridine carboxamide scaffold, present in this compound, is considered a "privileged scaffold" in medicinal chemistry and can serve as a starting point for de novo design. nih.govmdpi.com By computationally exploring modifications to the 4-amino and 2-chloro positions, as well as the nicotinamide moiety, novel compounds with potentially improved properties can be designed.
Application in Understanding Structure-Bioactivity Relationships
Computational methods are instrumental in elucidating Structure-Bioactivity Relationships (SBRs), which describe how the chemical structure of a compound influences its biological activity. By systematically modifying the structure of this compound in silico and calculating the resulting changes in properties and binding affinities, a predictive model of its SBR can be developed.
For example, DFT calculations can be used to quantify how substitutions on the pyridine ring affect the electronic properties of the molecule, which in turn can influence its binding affinity. mdpi.com Molecular docking and MD simulations can then predict how these structural changes alter the interactions with a target protein. By combining these computational predictions with experimental data from a series of analogs, a robust SBR model can be built. Such models are invaluable for guiding the rational design of more potent and selective analogs. Studies on various nicotinamide derivatives have demonstrated the utility of this approach in identifying key structural features required for their biological activity. nih.govnih.gov For instance, the position of substituents on the nicotinamide ring has been shown to be critical for the antifungal activity of certain derivatives. nih.gov
Future Research Trajectories and Preclinical Translational Potential
Development of 4-Amino-2-chloronicotinamide as a Biochemical Probe
The development of novel biochemical probes is crucial for understanding complex biological systems. A chemical probe is a small molecule used to study and manipulate biological processes by interacting with a specific target, such as a protein. nih.gov For a compound to be effective as a probe, it typically requires high affinity for its target (generally below 100 nM) and significant selectivity over other related targets. nih.gov
While no studies have specifically developed this compound as a biochemical probe, its structure, featuring an aminopyridine core, presents theoretical potential. The amino group and chloro-substituent could be chemically modified to attach fluorophores or affinity tags, foundational steps in probe development. Future research could explore its utility in assays for identifying novel enzymes or as a scaffold for developing imaging agents, potentially for metabolic imaging in cancer research. nih.gov
Table 1: General Criteria for Chemical Probe Development
| Feature | Description | Relevance to this compound |
| Target Affinity | High binding strength to the biological target of interest. | Currently unknown; would require extensive screening. |
| Selectivity | Minimal binding to off-targets to ensure specific biological effects. | Uncharacterized; would need profiling against related proteins. |
| Cellular Permeability | Ability to cross cell membranes to reach intracellular targets. | Not documented; would need to be assessed experimentally. |
| Modifiability | Chemical structure amenable to the addition of tags (e.g., fluorescent, biotin). | The amino and amide groups offer potential sites for chemical modification. |
Exploration of Novel Research Applications in Material Science and Agriculture
In material science, nitrogen-containing heterocyclic compounds are sometimes explored for their electronic properties or as components in polymer synthesis. The aromatic and functionalized nature of this compound could theoretically allow it to be investigated as a monomer or an additive in the creation of novel polymers with specific thermal or conductive properties. However, there is no current research to support this application.
In agriculture, research has explored the use of amino acid-based ionic liquids as potential herbicides or as agents to increase the solubility of fungicides. mdpi.com While this compound is not an ionic liquid, its nicotinamide (B372718) structure is related to biologically active molecules. Future research could theoretically investigate derivatives of this compound for any potential herbicidal or plant-protective properties, though such studies have not been undertaken. mdpi.com
Integration into Advanced Drug Delivery Systems for Research Purposes
Advanced drug delivery systems aim to enhance the efficacy of therapeutic agents by improving their solubility, stability, and targeted delivery. Research in this area often involves creating nanoparticles, liposomes, or other carriers to encapsulate active compounds.
Although there is no research on integrating this compound itself into such systems, its chemical structure could serve as a foundational scaffold. For instance, derivatives of similar small molecules have been explored for their potential pharmacological activity, including anticancer and anti-HIV properties, though these are structurally distinct from this compound. nih.gov The amino group on the molecule could potentially be used to conjugate it to a larger delivery vehicle or polymer. However, this remains a purely theoretical application without direct supporting research.
Challenges and Opportunities in Translating Preclinical Findings for Further Investigation
Given the absence of preclinical studies on this compound for any specific therapeutic or diagnostic application, a discussion of translating such findings is speculative. The primary challenge is the foundational lack of data. Before any translational potential can be considered, significant foundational research would be required.
Opportunities:
Scaffold for Library Synthesis: The primary opportunity for this compound lies in its use as a chemical scaffold. Medicinal chemists could use it to generate a library of more complex derivative compounds. nih.gov These new molecules could then be screened for biological activity against various diseases.
Fragment-Based Drug Discovery: It could potentially be used in fragment-based screening to identify new binding interactions with therapeutic targets.
Challenges:
Lack of Biological Data: There is no information on its mechanism of action, toxicity, or efficacy in any biological system.
Competition from Known Scaffolds: The field of medicinal chemistry is vast, and numerous other well-characterized molecular scaffolds are available for drug discovery programs.
Resource Intensive: Undertaking the foundational research to characterize a new chemical entity for potential therapeutic use requires substantial investment in time and resources.
Q & A
Q. How can researchers efficiently survey existing literature on this compound while avoiding unreliable sources?
- Methodological Answer : Use PubMed with MeSH terms (e.g., "nicotinamide/analogs & derivatives") and limit searches to peer-reviewed journals. Tools like Connected Papers map citation networks to identify seminal studies. Exclude non-academic sources (e.g., commercial catalogs) and verify data against primary literature .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
